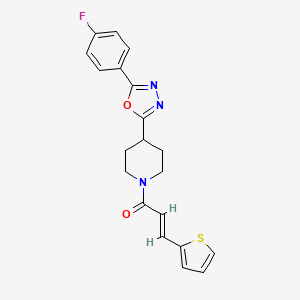

(E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-16-5-3-14(4-6-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)8-7-17-2-1-13-27-17/h1-8,13,15H,9-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFPTNJZKBWGE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is complex, featuring a piperidine ring, an oxadiazole moiety, and a thiophene group. The molecular formula is , with a molecular weight of approximately 372.45 g/mol. The presence of the fluorine atom and heterocyclic rings suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 10 µM .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | S. aureus | <5 | |

| Compound B | E. coli | <10 | |

| Compound C | Mycobacterium bovis | <6 |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies on human breast cancer cells (MCF-7) revealed that it induced apoptosis through the activation of caspase pathways and increased p53 expression levels . Molecular docking studies indicated strong binding affinities to estrogen receptors, similar to established drugs like Tamoxifen .

Table 2: Antitumor Effects on MCF-7 Cells

| Parameter | Result |

|---|---|

| Caspase-3 Activation | Increased |

| p53 Expression | Upregulated |

| IC50 Value | 10 µM |

The biological activity of (E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Binding : Its structural features allow it to bind effectively to receptors that regulate cell growth and apoptosis.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Case Study 1 : A study by Dhumal et al. (2016) demonstrated that a related oxadiazole derivative showed significant antitubercular activity against Mycobacterium bovis, providing insights into the potential for treating resistant strains .

- Case Study 2 : Research conducted by Desai et al. (2018) explored the use of piperidine-based oxadiazoles as acetylcholinesterase inhibitors, revealing IC50 values that suggest strong neuroprotective effects .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related oxadiazole-piperidine derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that (E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound's structural components position it as a candidate for anticancer drug development. Similar compounds have been evaluated for their efficacy against human cancer cell lines, revealing significant cytotoxic effects and potential mechanisms of action involving apoptosis induction . The oxadiazole ring is known to enhance the interaction with biological targets, increasing the effectiveness of such compounds in cancer therapeutics.

Neuropharmacological Effects

The piperidine moiety in this compound is associated with neuropharmacological activities. Research into piperidine derivatives has shown their ability to modulate neurotransmitter systems, which can be beneficial in treating neurological disorders . The incorporation of the oxadiazole and thiophene groups may further enhance these effects, making this compound a subject of interest for neuropharmacology.

Case Study 1: Antibacterial Evaluation

A series of studies conducted on oxadiazole derivatives highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assessments. Results indicated that compounds similar to (E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted by the National Cancer Institute on similar synthetic compounds demonstrated effective growth inhibition in multiple cancer cell lines. The results revealed that certain derivatives had IC50 values in the low micromolar range, indicating strong potential for further development into anticancer therapies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Key Comparative Findings

Bioactivity and Target Interactions

- The thiophene-2-yl group confers superior π-π stacking with aromatic residues in biological targets compared to naphthalene (in ) or furan (in ), as observed in molecular docking studies of similar enone systems .

Physicochemical Properties

- Lipophilicity : The fluorophenyl group in the target compound increases logP (~3.2 estimated) compared to furan-containing analogs (logP ~2.5 in ).

- Metabolic Stability : Oxadiazole-containing compounds generally show higher metabolic stability than triazole or furan derivatives due to reduced susceptibility to oxidative degradation .

Research Implications

- Drug Development : The target compound’s balanced lipophilicity and metabolic stability make it a candidate for CNS-targeted therapies , whereas analogs with polar substituents (e.g., pyridine in ) may favor peripheral targets.

- Toxicology: Substituent variations significantly alter toxicity profiles. For example, nitro groups (in ) are associated with higher genotoxic risk compared to fluorophenyl groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the (E)-configured α,β-unsaturated ketone core in this compound?

- Methodology : The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones. For this compound, react a ketone-bearing piperidinyl-oxadiazole intermediate with a thiophenecarboxaldehyde under basic conditions (e.g., NaOH/EtOH). Optimize reaction time and temperature (e.g., 12–24 hrs at 60–80°C) to favor the (E)-isomer, confirmed via -NMR coupling constants () .

- Key considerations : Steric hindrance from the piperidine and oxadiazole groups may require microwave-assisted synthesis to enhance reaction efficiency.

Q. How can the purity and stereochemical configuration of the compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : - and -NMR to confirm the (E)-configuration via vicinal coupling constants and olefinic carbon shifts.

- X-ray crystallography : Single-crystal XRD (e.g., Cu-Kα radiation) provides definitive stereochemical proof, as demonstrated for structurally analogous enones .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using the broth microdilution method. The 4-fluorophenyl and oxadiazole moieties suggest potential membrane disruption .

- Kinase inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) via fluorescence-based assays. The thiophene and oxadiazole groups may act as ATP-binding site competitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Analog synthesis : Systematically modify the 4-fluorophenyl (e.g., replace with chloro-, methyl-), oxadiazole (e.g., 1,2,4-triazole substitution), or thiophene (e.g., furan, pyridine) groups.

- Data analysis : Use IC values from dose-response assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding. For example, bulky substituents on the piperidine may improve selectivity for kinase isoforms .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Case example : If docking predicts strong EGFR binding but in vitro assays show low inhibition:

- Re-evaluate solvation effects : Perform molecular dynamics simulations (e.g., GROMACS) to assess compound flexibility in aqueous environments.

- Metabolic stability : Test microsomal stability (e.g., human liver microsomes) to identify rapid degradation, which may explain discrepancies .

Q. How can the compound’s pharmacokinetic profile be improved without sacrificing potency?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidine nitrogen or thiophene ring to enhance solubility.

- Lipinski’s Rule compliance : Calculate logP (e.g., via ChemDraw) and adjust substituents to maintain logP <5 and molecular weight <500 Da. For instance, replacing the 4-fluorophenyl with a polar heterocycle may balance lipophilicity .

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

- Methodology :

- UV-Vis spectroscopy : Analyze π→π* and n→π* transitions in ethanol (λmax ~250–300 nm) to study conjugation effects from the enone and thiophene.

- Time-resolved fluorescence : Measure excited-state lifetimes to assess intramolecular charge transfer, relevant for photodynamic therapy applications .

Data Contradiction Analysis

Q. Conflicting reports on solubility vs. bioactivity: How to address this?

- Hypothesis : Poor aqueous solubility may limit cellular uptake despite high intrinsic activity.

- Testing :

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation (e.g., liposomal encapsulation).

- Permeability assays : Perform Caco-2 cell monolayer studies to differentiate solubility-limited vs. permeability-limited bioavailability .

Q. Discrepancies in reported synthetic yields for analogous compounds: How to troubleshoot?

- Root cause analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.